Diethyl 3-methyl-5-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate
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Overview
Description
2,4-Diethyl 3-methyl-5-[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-amido]thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 3-methyl-5-[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-amido]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2,4-dicarboxylic acid with appropriate amines and aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl 3-methyl-5-[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-amido]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the pyridazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-Diethyl 3-methyl-5-[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-amido]thiophene-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-diethyl 3-methyl-5-[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-amido]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Another thiophene derivative with similar structural features.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
2,4-Diethyl 3-methyl-5-[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-amido]thiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H23N3O6S |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[1-(4-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C23H23N3O6S/c1-5-31-22(29)17-14(4)19(23(30)32-6-2)33-21(17)24-20(28)18-16(27)11-12-26(25-18)15-9-7-13(3)8-10-15/h7-12H,5-6H2,1-4H3,(H,24,28) |
InChI Key |
DNLFMJVGYGRLNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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